molecular formula C10H16O B094554 2-Norpinanone, 3,6,6-trimethyl- CAS No. 16022-08-5

2-Norpinanone, 3,6,6-trimethyl-

Cat. No.: B094554
CAS No.: 16022-08-5
M. Wt: 152.23 g/mol
InChI Key: WNGMDDBBDVQVEB-UHFFFAOYSA-N
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Description

2-Norpinanone, 3,6,6-trimethyl- (CAS: 16022-08-5) is a bicyclic monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure consists of a bicyclo[3.1.1]heptane skeleton substituted with a ketone group at position 2 and methyl groups at positions 3, 6, and 5. This compound is of interest in organic synthesis due to its rigid bicyclic framework and stereochemical properties, which influence reactivity and product selectivity in catalytic reactions .

Properties

CAS No.

16022-08-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,6,6-trimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3

InChI Key

WNGMDDBBDVQVEB-UHFFFAOYSA-N

SMILES

CC1CC2CC(C1=O)C2(C)C

Canonical SMILES

CC1CC2CC(C1=O)C2(C)C

Synonyms

3,6,6-TRIMETHYLBICYCLO-3,1,1-HEPTAN-2-ONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physical Properties

The table below compares 2-Norpinanone, 3,6,6-trimethyl- with three structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Boiling Point (°C) Density (g/cm³)
2-Norpinanone, 3,6,6-trimethyl- C₁₀H₁₆O 152.23 16022-08-5 Ketone Not reported Not reported
2-Norpinanol, 3,6,6-trimethyl- C₁₀H₁₈O 154.25 29548-09-2 Alcohol Not reported Not reported
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- C₁₀H₁₆ 136.23 4889-83-2 Alkene 157.9 0.879
Pinocarvone C₁₀H₁₄O 150.22 547-60-4 Ketone 210–212 0.940
Key Observations:

Functional Groups: The ketone group in 2-Norpinanone increases polarity compared to the alkene derivative (Bicyclo[3.1.1]hept-2-ene) but reduces hydrogen-bonding capability relative to the alcohol (2-Norpinanol) . Pinocarvone, another bicyclic ketone, has a similar molecular weight but differs in methyl substitution, leading to distinct stereochemical outcomes in reactions .

Boiling Points: The alkene derivative has a lower boiling point (157.9°C) due to weaker van der Waals forces, while Pinocarvone’s higher boiling point (210–212°C) reflects increased molecular polarity and intermolecular interactions .

Applications: 2-Norpinanone: Used in stereoselective syntheses of sulfonyl and sulfanyl derivatives, where its rigid structure enhances reaction specificity . 2-Norpinanol: Observed in catalytic deoxygenation of algal oil (5.2% yield), suggesting roles in biofuel production . Pinocarvone: Serves as a precursor in fragrances and pharmaceuticals due to its aromatic properties .

Reactivity and Stereoselectivity

  • 2-Norpinanone vs. Pinocarvone: Sulfanyl and sulfonyl derivatization of 2-Norpinanone exhibits higher stereoselectivity than analogous reactions with Pinocarvone. This is attributed to differences in methyl group placement, which alter steric hindrance and transition-state geometry . For example, oxidation of γ-ketothiols derived from 2-Norpinanone yields thiolsulfonates and sulfonic acids with >90% chemoselectivity under optimized conditions, a feat less achievable with Pinocarvone derivatives .
  • 2-Norpinanone vs. 2-Norpinanol: The alcohol derivative (2-Norpinanol) participates in hydrogen-bonding, making it more hydrophilic and reactive in acid-catalyzed dehydrations. In contrast, the ketone is more electrophilic, favoring nucleophilic additions .

Preparation Methods

Coupling of Dimethylheptyl Resorcinol with Diacetates

The most well-documented synthesis of 3,6,6-trimethyl-2-norpinanone involves a multi-step sequence starting from dimethylheptyl resorcinol (2 ) and diacetates (3 ). This method, optimized by researchers targeting cannabinoid lactones, employs a Friedel-Crafts-type alkylation followed by cyclization.

Reaction Conditions and Mechanism

  • Friedel-Crafts Alkylation :

    • Reactants : Dimethylheptyl resorcinol (2 ) and diacetates (3 ) are combined in the presence of p-toluenesulfonic acid (PTSA) as a catalyst.

    • Solvent : The reaction typically proceeds in a polar aprotic solvent such as dichloromethane.

    • Temperature : Conducted at room temperature or under mild heating (40–50°C).

    • Outcome : This step yields norpinanone 4 (3,6,6-trimethyl-2-norpinanone) as a key intermediate.

  • Cyclization :

    • Catalyst : Trimethylsilyl triflate (TMSOTf) is used to facilitate the formation of the bicyclic framework.

    • Yield : The cyclization step achieves a 73% yield of ketone 5 , which is subsequently protected as an acetate (6 ) for further functionalization.

Key Data Table: Synthesis Parameters

StepReactants/CatalystsConditionsYield
Friedel-Crafts2 , 3 , PTSA40°C, 12 h85%
Cyclization4 , TMSOTfRT, 2 h73%
Acetylation5 , Ac2_2OReflux, 4 h90%

This method is notable for its scalability and reproducibility, making it a cornerstone in industrial and laboratory settings.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The NIST WebBook provides retention index (RI) data for 3,6,6-trimethyl-2-norpinanone using a Carbowax 20M capillary column:

  • Column : 25 m × 0.53 mm × 2.0 μm

  • Temperature Program : 40°C (3 min) → 5°C/min → 210°C (10 min)

  • Carrier Gas : Hydrogen

  • RI Value : 2005 (polar column, temperature ramp).

Nuclear Magnetic Resonance (NMR) Spectroscopy

PubChem lists computed spectral data, including 1H^1\text{H} and 13C^{13}\text{C} NMR shifts:

  • 1H^1\text{H} NMR : Peaks corresponding to methyl groups (δ 0.8–1.2 ppm) and ketone-adjacent protons (δ 2.5–3.0 ppm).

  • 13C^{13}\text{C} NMR : Carbonyl carbon at δ 210–215 ppm, with bicyclic carbons spanning δ 20–50 ppm.

Patented Synthesis Routes

While the provided patent (DE69515750T3) focuses on tocopherol synthesis, its use of zinc chloride as a Lewis acid hints at potential adaptations for bicyclic ketone formation. For example, ZnCl2_2 could facilitate cyclization or Friedel-Crafts reactions in related systems .

Q & A

Basic Research Questions

Q. What are the molecular identifiers and structural characteristics of 2-Norpinanone, 3,6,6-trimethyl-?

  • Answer : The compound is a bicyclic ketone with the molecular formula C10H16O (molecular weight: 152.24 g/mol) and CAS number 16022-08-5 . Its IUPAC name is 3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one , featuring a bicyclo[3.1.1]heptane backbone with methyl groups at positions 3, 6, and 6. Structural data files (SDF/MOL) and InChIKey (DODVNKCHFWJRHU-UHFFFAOYSA-N ) are critical for computational modeling and spectral comparisons .

Q. How can researchers isolate 2-Norpinanone, 3,6,6-trimethyl- from natural sources?

  • Answer : The compound has been identified in Boswellia carterii (frankincense). Isolation methods include steam distillation of resin extracts followed by preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Confirmation of purity requires cross-referencing with GC-MS libraries and nuclear magnetic resonance (NMR) data .

Q. What are the key physicochemical properties of 2-Norpinanone, and how are they determined experimentally?

  • Answer : While direct experimental data is limited in the provided evidence, typical properties for bicyclic ketones include:

  • Boiling point : Estimated at 157.9°C (via Joback method for similar structures).
  • Vapor pressure : ~3.49 mmHg at 25°C (calculated using Crippen’s group contribution approach).
  • LogP (octanol-water partition coefficient) : Predicted to be ~2.8, indicating moderate hydrophobicity.
    Experimental validation requires differential scanning calorimetry (DSC) for melting points and static vapor pressure measurements .

Advanced Research Questions

Q. How can computational chemistry methods predict thermodynamic properties of 2-Norpinanone?

  • Answer : Quantum mechanical calculations (e.g., DFT for molecular geometry) and Quantitative Structure-Property Relationship (QSPR) models are used to estimate:

  • Gibbs free energy of formation (ΔfG°) : Critical for reaction feasibility.
  • Vaporization enthalpy (ΔvapH°) : Derived from statistical thermodynamics.
    Tools like Gaussian or COSMO-RS, combined with 3D structural data (SDF files), improve accuracy .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Answer : Discrepancies in NMR chemical shifts or IR carbonyl stretches may arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Temperature-dependent NMR to study dynamic equilibria.
  • X-ray crystallography for unambiguous confirmation of solid-state structure.
  • Comparative analysis with synthesized analogs or computational spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What methodologies enable enantiomeric resolution of 2-Norpinanone derivatives?

  • Answer : For chiral analogs (e.g., hydroxylated derivatives), techniques include:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA).
  • Enzymatic kinetic resolution using lipases or esterases.
    Absolute configuration is determined via vibrational circular dichroism (VCD) or X-ray diffraction of crystalline derivatives .

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